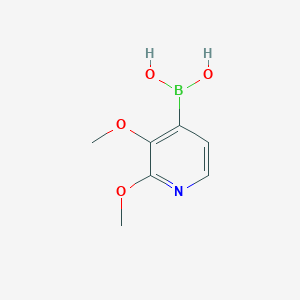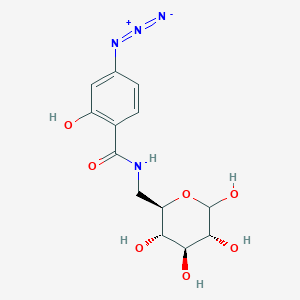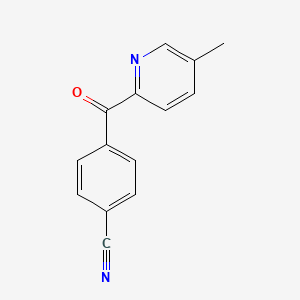
2,3-Dimethoxypyridine-4-boronic acid
説明
2,3-Dimethoxypyridine-4-boronic acid is a chemical compound with the empirical formula C7H10BNO4 . It is used in scientific research due to its unique properties, making it ideal for various applications, including drug discovery, catalysis, and organic synthesis.
Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxypyridine-4-boronic acid can be represented by the SMILES stringCOC1=NC=CC(B(O)O)=C1OC . The InChI representation is 1S/C7H10BNO4/c1-12-6-5(8(10)11)3-4-9-7(6)13-2/h3-4,10-11H,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dimethoxypyridine-4-boronic acid are not detailed in the available resources, boronic acids, in general, are known to be used in cross-coupling reactions . They are also susceptible to side reactions such as protodeboronation, oxidation, and palladium catalyzed homocoupling .Physical And Chemical Properties Analysis
2,3-Dimethoxypyridine-4-boronic acid is a solid substance . Its molecular weight is 182.97 . More specific physical and chemical properties are not detailed in the available resources.科学的研究の応用
1. Synthesis and Cross-Coupling Reactions
2,3-Dimethoxypyridine-4-boronic acid is valuable in synthetic chemistry, especially in Suzuki cross-coupling reactions. Smith et al. (2008) demonstrated the synthesis of this compound and its utility in creating highly functionalized heteroarylpyridine derivatives (Smith et al., 2008).
2. Molecular Box Design
This compound plays a role in the formation of molecular boxes, as shown by Dreos et al. (2001), where 4-pyridinyl boronic acid residues contribute to dinuclear complexes with interesting structural properties (Dreos et al., 2001).
3. Macrocyclic Chemistry
Fárfan et al. (1999) explored the use of pyridine and boronic acid derivatives in macrocyclic chemistry, indicating the potential of 2,3-Dimethoxypyridine-4-boronic acid in forming complex macrocyclic structures (Fárfan et al., 1999).
4. Boronic Acid Catalysis
Boronic acids, including derivatives like 2,3-Dimethoxypyridine-4-boronic acid, are known for their catalytic properties. Hashimoto et al. (2015) discuss their role in aza-Michael addition reactions, showcasing the versatility of boronic acids in organic synthesis (Hashimoto et al., 2015).
5. Fluorescent Chemosensors
The interaction of boronic acids with diols, as highlighted by Huang et al. (2012), underscores the significance of 2,3-Dimethoxypyridine-4-boronic acid in developing fluorescent sensors for detecting various biological substances (Huang et al., 2012).
6. Boron Chelates Formation
Komkov et al. (2006) describe the formation of boron chelates involving heterocyclic compounds containing the enamino ketone fragment, which can be facilitated by compounds like 2,3-Dimethoxypyridine-4-boronic acid (Komkov et al., 2006).
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like 2,3-Dimethoxypyridine-4-boronic acid) and organic halides .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2,3-Dimethoxypyridine-4-boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide. In the transmetalation step, the organoboron compound (2,3-Dimethoxypyridine-4-boronic acid) transfers the organic group to the palladium catalyst .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, the compound could indirectly affect various biochemical pathways through its role in the synthesis of bioactive compounds.
Result of Action
As a participant in the suzuki–miyaura cross-coupling reaction, it contributes to the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . This can lead to the production of various organic compounds, including pharmaceuticals, which can have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 2,3-Dimethoxypyridine-4-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions (e.g., temperature, solvent), can affect the efficiency of the reaction . Furthermore, the stability of boronic acids can be influenced by factors such as pH and temperature.
特性
IUPAC Name |
(2,3-dimethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-5(8(10)11)3-4-9-7(6)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOWSMDVBDBKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678195 | |
| Record name | (2,3-Dimethoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxypyridine-4-boronic acid | |
CAS RN |
1031438-93-3 | |
| Record name | (2,3-Dimethoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxypyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol](/img/structure/B1439991.png)
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1439993.png)
![N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide](/img/structure/B1439996.png)



![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)
